Methyl 1-benzylpiperazine-2-carboxylate
Overview
Description
Methyl 1-benzylpiperazine-2-carboxylate is an organic compound with the molecular formula C13H18N2O2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
Methyl 1-benzylpiperazine-2-carboxylate is a derivative of benzylpiperazine . Benzylpiperazine (BZP) is known to have euphoriant and stimulant properties . The primary targets of BZP are the serotonergic and dopaminergic receptor systems .
Mode of Action
The compound interacts with its targets in a similar fashion to amphetamine . It binds to the receptors, leading to an increase in the release of serotonin and dopamine. This results in the stimulation of the central nervous system, producing euphoria and increased alertness .
Biochemical Pathways
It is known that the compound influences the serotonergic and dopaminergic systems, which play crucial roles in mood regulation, reward, and alertness .
Pharmacokinetics
Bzp, a related compound, is known to be metabolized in the liver and excreted via the kidneys
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of BZP. This includes increased release of serotonin and dopamine, leading to stimulation of the central nervous system . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-benzylpiperazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of benzylamine with ethyl chloroformate to form benzyl carbamate, which is then reacted with piperazine to yield the desired product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization to form the piperazine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzylpiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or aldehydes derived from the ester group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 1-benzylpiperazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
Methyl 1-benzylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:
Benzylpiperazine: Known for its stimulant and euphoriant properties, often used recreationally.
Methylpiperazine: Used as an intermediate in the synthesis of pharmaceuticals.
Ethylpiperazine: Similar to methylpiperazine, used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
methyl 1-benzylpiperazine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-9-14-7-8-15(12)10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXCAHIDKZNQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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